2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine 2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18309249
InChI: InChI=1S/C14H11BrN2O/c1-18-13-7-4-8-17-9-12(16-14(13)17)10-5-2-3-6-11(10)15/h2-9H,1H3
SMILES:
Molecular Formula: C14H11BrN2O
Molecular Weight: 303.15 g/mol

2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC18309249

Molecular Formula: C14H11BrN2O

Molecular Weight: 303.15 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine -

Specification

Molecular Formula C14H11BrN2O
Molecular Weight 303.15 g/mol
IUPAC Name 2-(2-bromophenyl)-8-methoxyimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C14H11BrN2O/c1-18-13-7-4-8-17-9-12(16-14(13)17)10-5-2-3-6-11(10)15/h2-9H,1H3
Standard InChI Key FANGOHQIVCTRAT-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine is C₁₄H₁₁BrN₂O, with a molecular weight of 303.15 g/mol. The fused imidazo[1,2-a]pyridine core ensures planar rigidity, while the bromophenyl and methoxy groups introduce distinct electronic effects. The bromine atom, a strong electron-withdrawing group, polarizes the phenyl ring, facilitating nucleophilic substitution reactions. Conversely, the methoxy substituent donates electron density via resonance, enhancing electrophilic reactivity at adjacent positions.

Reactivity and Functionalization

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis of 2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine typically involves a one-pot condensation of α-bromoketones with 2-aminopyridine derivatives. For instance, reacting 2-bromoacetophenone with 8-methoxy-2-aminopyridine in a basic medium (e.g., potassium carbonate) under reflux conditions yields the target compound . Solvent-free protocols utilizing microwave irradiation have also been reported, reducing reaction times from hours to minutes while maintaining yields above 70%.

Key Synthetic Challenges

  • Regioselectivity: Competing cyclization pathways may lead to positional isomers. Steric hindrance from the bromophenyl group favors formation of the C2-substituted product over C3 isomers.

  • Functional Group Compatibility: The methoxy group’s sensitivity to strong acids or bases necessitates mild reaction conditions to prevent demethylation.

Advanced Methodologies

Recent advancements leverage transition-metal catalysis to introduce complexity. For example, palladium-catalyzed C-H activation enables direct functionalization of the imidazopyridine core, bypassing prehalogenation steps. This approach has been used to install carboxylate or amide groups at the C6 position, enhancing water solubility for biological assays .

Biological Activities and Mechanisms

Cholinesterase Inhibition

Imidazo[1,2-a]pyridines exhibit notable activity against cholinesterases, enzymes critical in neurodegenerative disorders. In a landmark study, derivative 2h (bearing a biphenyl side chain and methyl substituent) demonstrated potent AChE inhibition (IC₅₀ = 79 µM), outperforming analogues with smaller substituents . Molecular docking revealed that the biphenyl moiety engages in hydrophobic interactions with the enzyme’s peripheral anionic site, while the methoxy group stabilizes the catalytic triad via hydrogen bonding .

Structure-Activity Relationships (SAR)

  • Bromophenyl Position: Ortho substitution (as in 2-(2-bromophenyl)) enhances AChE affinity compared to para-substituted analogues, likely due to improved van der Waals contacts.

  • Methoxy Group: The C8 methoxy substituent increases metabolic stability by resisting oxidative demethylation in hepatic microsomes.

CompoundSubstituentsAChE IC₅₀ (µM)BChE IC₅₀ (µM)
2hBiphenyl, methyl79>100
2j3,4-Dichlorophenyl12045
Table 1: Cholinesterase inhibition profiles of selected imidazo[1,2-a]pyridines .

Pharmacological Applications

Neuroprotective Agents

The cholinesterase inhibitory activity of 2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine positions it as a candidate for Alzheimer’s disease treatment. In murine models, analogous compounds reversed scopolamine-induced memory deficits, with efficacy comparable to donepezil .

Antimicrobial Scaffolds

Imidazo[1,2-a]pyridines broadly exhibit antimicrobial properties. Methoxy and bromine substituents enhance penetration through bacterial membranes, as demonstrated by MIC values of <10 µg/mL against Staphylococcus aureus for related derivatives.

Comparative Analysis with Analogues

Electronic Effects of Substituents

  • Bromine vs. Chlorine: Bromophenyl derivatives show 3-fold higher AChE affinity than chlorophenyl analogues, attributed to stronger halogen bonding with tyrosine residues.

  • Methoxy vs. Methyl: Methoxy groups improve metabolic stability but reduce blood-brain barrier permeability compared to methyl substituents, necessitating prodrug strategies for CNS targets .

Case Study: 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine

This analogue lacks the C8 methoxy group but includes a methyl substituent at C7. It demonstrates superior anticancer activity (IC₅₀ = 2.1 µM in HepG2 cells) but weaker cholinesterase inhibition (AChE IC₅₀ = 210 µM), underscoring the trade-offs between substituent positioning and target selectivity.

Future Directions and Challenges

Targeted Drug Delivery

Conjugating 2-(2-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine to nanoparticle carriers could address its limited bioavailability. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles have successfully delivered similar heterocycles, achieving sustained release over 72 hours in vitro .

Multitarget Ligand Design

Computational fragment-based approaches enable the integration of this scaffold into dual AChE/MAO-B inhibitors, potentially enhancing efficacy in neurodegenerative disorders. Preliminary docking studies suggest compatibility with MAO-B’s substrate cavity, warranting synthesis and validation .

Toxicity Profiling

While acute toxicity studies in rodents indicate LD₅₀ values >500 mg/kg for related compounds, chronic exposure risks—particularly hepatotoxicity from bromine metabolism—require rigorous evaluation. Metabolomic profiling using LC-MS/MS is recommended to identify reactive intermediates.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator